REACTION_SMILES
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[Cl:27][CH2:28][Cl:29].[F:20][C:21]([F:22])([F:23])[C:24]([OH:25])=[O:26].[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][n:6][cH:7][cH:8][c:9]1[C:10]1=[CH:11][CH2:12][C:13]2([O:14][CH2:17][CH2:16][O:15]2)[CH2:18][CH2:19]1>>[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][n:6][cH:7][cH:8][c:9]1[C:10]1=[CH:11][CH2:12][C:13](=[O:14])[CH2:18][CH2:19]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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O=[N+]([O-])c1cnccc1C1=CCC2(CC1)OCCO2
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1cnccc1C1=CCC2(CC1)OCCO2
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Name
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Type
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product
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Smiles
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O=C1CC=C(c2ccncc2[N+](=O)[O-])CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |